molecular formula C10H14O2 B7875092 1-(3-Methoxyphenyl)propan-2-ol CAS No. 34322-78-6

1-(3-Methoxyphenyl)propan-2-ol

Cat. No.: B7875092
CAS No.: 34322-78-6
M. Wt: 166.22 g/mol
InChI Key: JNKFBLWILRREOG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, where a methoxy group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of 1-(3-methoxyphenyl)propan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to 1-(3-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(3-Methoxyphenyl)propan-2-one.

    Reduction: 1-(3-Methoxyphenyl)propan-2-amine.

    Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)propan-2-ol: Similar structure but with the methoxy group at the second position.

    1-(4-Methoxyphenyl)propan-2-ol: Similar structure but with the methoxy group at the fourth position.

    1-(3,4-Dimethoxyphenyl)propan-2-ol: Contains two methoxy groups at the third and fourth positions.

Uniqueness: The position of the methoxy group in this compound imparts unique chemical and physical properties, influencing its reactivity and applications. For example, the specific positioning can affect the compound’s ability to undergo certain chemical reactions or interact with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKFBLWILRREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345854
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-78-6
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure described in Example 31 (Step 4), isomer (1) of 2-[4-(6-Methoxy-3-methyl-2-phenyl-naphthalen-1-yloxy)-benzylidene]-3-methyl-butyric acid ethyl ester (222-1) (0.159 g, 0.331 mmol), 1 N NaOH (4 mL), EtOH (3 mL) and THF (3 mL) afforded isomer (1) (223-1) 0.139 g (93%) of the title compound. 1H NMR (400 MHz, d-CDCl3): δ 1.22 (d, J=7.0 Hz, 6H), 2.23 (s, 3H), 3.08-3.15 (m, 1H), 3.93 (s, 3H), 6.58 (d, J=8.6 Hz, 2H), 7.04-7.07 (m, 3H), 7.12-7.13 (m, 3H), 7.20-7.28 (m, 4H), 7.54 (d, J=13.4, 2H), 7.76 (d, J=9.1 Hz, 1H).
Name
2-[4-(6-Methoxy-3-methyl-2-phenyl-naphthalen-1-yloxy)-benzylidene]-3-methyl-butyric acid ethyl ester
Quantity
0.159 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Yield
93%

Synthesis routes and methods II

Procedure details

To a cold solution (5° C.) of 1-[3-(methyloxy)phenyl]-2-propanone (75 g, 0.457 mol) in MeOH (500 mL) was added NaBH4 (19 g, 0.502 mol) portion-wise over a period of 0.5 h. The resultant mixture was stirred at that temperature for 1 h. Reaction mixture was quenched with 1 N aqueous HCl (250 mL) and concentrated under reduced pressure to remove most of the methanol. The reaction mixture was extracted with EtOAc (3×150 mL). The combined organic layer was washed with water (1×100 mL), brine (1×100 mL), dried (Na2SO4) and concentrated under reduced pressure to afford the crude product. The reaction mixture was just passed through a pad of silica gel and washed with 1:1 hexanes:EtOAc to afford 75 g (99%) of the title compound. 1H NMR (400 MHz, CDCl3): δ 7.24-7.20 (m, 1H), 6.80-6.75 (m, 3H), 4.02-3.97 (m, 1H), 3.79 (s, 3H), 2.78-2.63 (m, 2H), 1.25-1.19 (m, 3H).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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